1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core, the introduction of the thiadiazole ring, and the attachment of the ethoxy and hydroxyphenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
Substitution Reactions: Introduction of the thiadiazole ring via substitution reactions.
Esterification and Hydrolysis: Attachment of the ethoxy and hydroxyphenyl groups through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C21H16FN3O5S. The structure includes various functional groups that contribute to its biological activity:
- Phenolic group : Contributes to antioxidant properties.
- Thiadiazole ring : Associated with anti-inflammatory and antimicrobial activities.
- Fluorine substituent : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The phenolic component is known for its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The thiadiazole moiety has been linked to the inhibition of inflammatory pathways.
- Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.
- Cytotoxicity Against Cancer Cells : Preliminary data show potential in inhibiting cancer cell proliferation.
The biological mechanisms underlying the activities of this compound can be summarized as follows:
- Inhibition of Pro-inflammatory Cytokines : The compound may downregulate TNF-alpha and IL-6 production, which are critical in inflammatory responses.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can activate apoptotic pathways in malignant cells.
- Antimicrobial Action Mechanism : It likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C24H20FN3O5S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-5-18-26-27-24(34-18)28-20(12-6-8-15(29)17(10-12)32-4-2)19-21(30)14-11-13(25)7-9-16(14)33-22(19)23(28)31/h6-11,20,29H,3-5H2,1-2H3 |
InChI Key |
LEEBNYSEBFPWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)O)OCC |
Origin of Product |
United States |
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